Trestatin C

Description

Overview of Pseudo-Oligosaccharide Natural Products

Pseudo-oligosaccharides are a class of natural products that structurally mimic oligosaccharides. oregonstate.edu They are carbohydrate-like molecules in which a cyclitol unit, often a valienamine (B15573) moiety, replaces one of the sugar rings. oregonstate.edunih.gov This structural variation, particularly the presence of a nitrogen atom in the pseudo-glycosidic bond, is crucial for their biological activity. mdpi.com

These compounds are primarily produced by microorganisms, especially bacteria belonging to the order Actinomycetales. mdpi.comgoogle.com They are known for their potent inhibitory activity against glycosyl hydrolases, such as α-amylases and α-glucosidases. patsnap.comnih.gov This inhibitory action stems from their ability to bind to the active sites of these enzymes, preventing the breakdown of complex carbohydrates into simpler sugars. ontosight.ai

Due to their enzyme-inhibiting properties, pseudo-oligosaccharides have significant biomedical applications. mdpi.com A prominent example is acarbose (B1664774), a pseudo-tetrasaccharide used in the management of type 2 diabetes. patsnap.comnih.gov Research has shown that the number of pseudo-trisaccharide cores and the glucose units attached to the ends of the molecule play a significant role in the potency of enzyme inhibition. mdpi.com

Historical Context of Trestatin C Discovery and Characterization

This compound was discovered as part of a complex of α-amylase inhibitors isolated from the culture broth of the microorganism Streptomyces dimorphogenes NR320-OM7HB. mdpi.com The initial discovery and characterization of the trestatins, including Trestatin A, B, and C, were reported in the early 1980s. mdpi.comjst.go.jp

The isolation process involved separating a mixture of basic, water-soluble, and nitrogen-containing compounds. mdpi.com The structures of these compounds were then elucidated using a combination of spectroscopic methods, such as nuclear magnetic resonance (NMR), and chemical degradation studies. jst.go.jp this compound was identified as a basic oligosaccharide with potent inhibitory activity against various α-amylases. jst.go.jpvulcanchem.com

Classification and Structural Relationships within the Trestatin Family

The trestatin family of compounds are classified as pseudo-oligosaccharides and are notable for their potent α-amylase inhibitory activity. researchgate.netproquest.com This family includes Trestatin A, Trestatin B, and this compound, which share a common structural feature: a unique trehalose (B1683222) residue. mdpi.com

The core structure of the trestatins consists of repeating pseudo-trisaccharide units. mdpi.com this compound is the largest of the three, with a more complex structure than Trestatin A and B. jst.go.jp The structural differences between the members of the trestatin family lie in the number of these repeating units.

Table 1. The Trestatin Family

| Compound | Molecular Formula | Key Structural Features |

| Trestatin A | C56H94N2O40 | Contains a trehalose residue and pseudo-oligosaccharide core. nih.gov |

| Trestatin B | C37H63NO28 | Contains a trehalose residue and a shorter pseudo-oligosaccharide chain than Trestatin A and C. ontosight.aiuni.lu |

| This compound | C75H125N3O52 | The largest of the trestatins, with an extended pseudo-oligosaccharide structure containing a trehalose residue. jst.go.jpuni.lu |

Properties

CAS No. |

71892-68-7 |

|---|---|

Molecular Formula |

C75H125N3O52 |

Molecular Weight |

1900.8 g/mol |

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-5-[[(1S,4R,5R,6S)-4-[(2S,3R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-5-[[(4R,5R,6S)-4-[(2S,3R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-[[(4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]-3,4-dihydroxy-6-methyloxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]-3,4-dihydroxy-6-methyloxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C75H125N3O52/c1-16-31(76-22-4-19(7-79)34(88)42(96)35(22)89)39(93)51(105)67(114-16)125-62-26(11-83)118-70(55(109)46(62)100)123-60-20(8-80)5-23(36(90)44(60)98)77-32-17(2)115-68(52(106)40(32)94)126-63-27(12-84)119-71(56(110)47(63)101)124-61-21(9-81)6-24(37(91)45(61)99)78-33-18(3)116-69(53(107)41(33)95)127-64-28(13-85)120-72(57(111)48(64)102)128-65-29(14-86)121-73(58(112)49(65)103)129-66-30(15-87)122-75(59(113)50(66)104)130-74-54(108)43(97)38(92)25(10-82)117-74/h4-6,16-18,22-113H,7-15H2,1-3H3/t16-,17-,18-,22?,23?,24+,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35+,36+,37+,38-,39+,40+,41+,42+,43+,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-/m1/s1 |

InChI Key |

OBZZPMPQQQMTMK-FPAWZWHZSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(C(C(C=C3CO)NC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(C(C(C=C6CO)NC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(C(C9O)O)OC1C(OC(C(C1O)O)OC1C(C(C(C(O1)CO)O)O)O)CO)CO)CO)C)O)O)CO)C)O)O)CO)O)O)NC1C=C(C(C(C1O)O)O)CO |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)CO)CO)CO)O)O)N[C@H]6C=C([C@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@@H]8[C@@H]([C@H]([C@@H]([C@H](O8)C)NC9C=C([C@H]([C@@H]([C@H]9O)O)O[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C)NC1C=C([C@H]([C@@H]([C@H]1O)O)O)CO)O)O)O)O)CO)O)O)O)O)CO |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(C(C(C=C3CO)NC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(C(C(C=C6CO)NC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(C(C9O)O)OC1C(OC(C(C1O)O)OC1C(C(C(C(O1)CO)O)O)O)CO)CO)CO)C)O)O)CO)C)O)O)CO)O)O)NC1C=C(C(C(C1O)O)O)CO |

Synonyms |

trestatin trestatin A trestatin B trestatin C |

Origin of Product |

United States |

Microbial Origin and Biosynthetic Pathways of Trestatin C

Isolation and Identification of Producing Microorganisms

The discovery of Trestatin C is rooted in the systematic screening of microbial populations for bioactive secondary metabolites.

The primary microorganism identified as the producer of this compound is the bacterial strain Streptomyces dimorphogenes NR-320-OM7HB. mdpi.comvulcanchem.com Streptomyces is a genus of Gram-positive bacteria, predominantly found in soil, that is renowned for its ability to produce a wide array of secondary metabolites, including many clinically significant antibiotics and other therapeutic agents. naturalproducts.net The investigation of Streptomyces dimorphogenes NR320-OM7HB led to the isolation of not only this compound but also a suite of related compounds, including Trestatins A and B, all of which contain a characteristic trehalose (B1683222) residue and exhibit pronounced α-amylase inhibitory activity. mdpi.comresearchgate.net

Table 1: this compound Producing Microorganism

| Compound | Producing Strain | Class of Compound |

| This compound | Streptomyces dimorphogenes NR-320-OM7HB | Pseudo-oligosaccharide |

Screening and Isolation Methodologies for this compound Producing Strains

The isolation of this compound-producing strains like Streptomyces dimorphogenes involves a multi-step process that begins with environmental sampling and concludes with specific bioassays.

Sample Collection and Pre-treatment : The process typically starts with the collection of environmental samples, most commonly soil, where Streptomyces species are abundant. nih.gov To selectively isolate Streptomyces, soil suspensions are often pre-treated, for example by heating, which eliminates many non-spore-forming bacteria. nih.govd-nb.info

Cultivation and Isolation : The treated sample is then spread on selective agar (B569324) media. nih.gov These media are formulated to support the growth of actinomycetes while inhibiting other microorganisms, often containing specific carbon sources and antimicrobial agents like amphotericin-B to suppress fungal growth. d-nb.info Colonies exhibiting the typical morphology of Streptomyces—often characterized by a rough, chalky appearance—are selected for further purification. nih.govd-nb.info

Screening for Bioactivity : Purified isolates are then cultivated in liquid fermentation broths. d-nb.info The resulting culture extracts are screened for the desired biological activity. For this compound, the key screening assay is the inhibition of α-amylase activity. This can be performed using a clear-zone assay on starch-containing agar plates or through quantitative enzymatic assays in microplates to identify and prioritize the most potent producer strains. d-nb.info

Genetic and Enzymatic Basis of this compound Biosynthesis

The synthesis of complex natural products like this compound is orchestrated by a series of dedicated enzymes, the blueprints for which are encoded in contiguous sets of genes known as Biosynthetic Gene Clusters (BGCs). nih.gov

The genetic instructions for this compound synthesis are located in a specific BGC within the genome of Streptomyces dimorphogenes. While the Trestatin BGC has not been as exhaustively characterized as that for the related compound acarbose (B1664774), comparative genomics has provided significant insights. oregonstate.edu

Researchers have identified a potential Trestatin BGC by using key genes from the acarbose BGC as probes. oregonstate.edu For instance, the gene acbC, which codes for the 2-epi-5-epi-valiolone (B1265091) synthase in acarbose biosynthesis, was used to locate a highly similar gene cluster in S. dimorphogenes. This putative Trestatin BGC is approximately 43 kb in size and contains around 20 open reading frames (ORFs), which are segments of DNA predicted to code for proteins. oregonstate.edu This clustering of genes ensures the coordinated expression of all the enzymes required for the multistep synthesis of the final molecule. nih.gov

The biosynthesis of this compound involves a series of precise enzymatic reactions that build the complex pseudo-oligosaccharide structure. Although the exact sequence for this compound is still under investigation, the high similarity of its BGC to that of acarbose allows for the inference of key transformations. oregonstate.eduoregonstate.edu The process likely involves:

Cyclitol Formation : A crucial early step is the synthesis of the valienamine (B15573) moiety, a C7N-aminocyclitol that forms the core of many pseudo-oligosaccharides. This reaction is catalyzed by enzymes like 2-epi-5-epi-valiolone synthase. oregonstate.edu

Glycosylation : A series of glycosyltransferase enzymes are responsible for attaching sugar units to the cyclitol core. These enzymes selectively transfer sugar moieties from activated donor molecules to build the oligosaccharide chain. oregonstate.edumdpi.com

Tailoring Reactions : The basic structure is further modified by "tailoring" enzymes, which can include oxidoreductases, aminotransferases, and acyltransferases. These enzymes are responsible for the specific chemical decorations that differentiate this compound from other related compounds. nih.gov For example, the nitrogen linkage between the cyclitol and the adjacent deoxyhexose in the related compound acarbose is a key feature that cannot be cleaved by digestive enzymes, a trait likely shared by trestatins. researchgate.net

The biosynthesis of this compound is best understood in comparison to that of acarbose, a well-studied pseudo-tetrasaccharide produced by Actinoplanes sp. researchgate.netresearchgate.net

Divergence in Structure : The structural differences between this compound and acarbose, particularly the presence of a unique trehalose unit in this compound, arise from the action of different or additional tailoring enzymes encoded within their respective BGCs. mdpi.com For example, the specific glycosyltransferases in the Trestatin pathway are responsible for incorporating the trehalose moiety, which is absent in acarbose.

Producer Self-Resistance : An interesting parallel is the mechanism of self-resistance. Acarbose-producing organisms possess α-amylase variants that are resistant to inhibition by acarbose, allowing them to thrive in starch-rich environments where they can suppress the growth of competing microbes. patsnap.com It is hypothesized that S. dimorphogenes employs a similar strategy, possessing Trestatin-resistant enzymes that allow it to function unimpeded by its own secondary metabolite. patsnap.com

Table 2: Comparative Features of Trestatin and Acarbose Biosynthetic Gene Clusters

| Feature | Putative Trestatin BGC (S. dimorphogenes) | Acarbose (acb) BGC (Actinoplanes sp.) |

| Size | ~43 kb | ~18 kb |

| Number of ORFs | ~20 | 23 |

| Key Homologs | High similarity to acbC (2-epi-5-epi-valiolone synthase) | Contains acbC |

| Key Structural Output | Pseudo-oligosaccharide with a trehalose unit | Pseudo-tetrasaccharide |

| Reference | oregonstate.edu | researchgate.net |

Key Enzymatic Transformations in this compound Formation

Ecological and Evolutionary Role of this compound Production in Microbial Communities

The production of secondary metabolites like this compound is a key evolutionary strategy employed by microorganisms to survive and thrive in competitive environments. By inhibiting essential enzymes of their competitors, producing organisms can secure a nutritional advantage.

Competitive Exclusion Mechanisms in Producer Organisms

This compound, like other pseudo-oligosaccharides such as acarbose, functions as a competitive exclusion agent. nih.govresearchgate.net These molecules inhibit α-amylases, enzymes that break down complex carbohydrates like starch into usable sugars. In a shared environment, the producer of an α-amylase inhibitor can prevent neighboring microbes from accessing this crucial carbon source.

Research has demonstrated this mechanism by comparing the growth of the Trestatin-producing bacterium Streptomyces dimorphogenes with other bacteria. nih.gov In a medium where starch was the sole carbon source, S. dimorphogenes was able to grow in the presence of acarbose, a structurally similar α-amylase inhibitor. nih.govoregonstate.edu In contrast, the growth of Streptomyces coelicolor, a non-producer of such inhibitors, was suppressed under the same conditions. nih.gov This indicates that the production of these inhibitors provides a distinct competitive advantage, allowing the producing organism to outcompete others for vital nutrients. nih.gov

The ecological role of these inhibitors is hypothesized to be part of a "competition model," where the producing bacterium secretes the inhibitor to hinder the growth of other organisms that rely on the same food sources. oregonstate.edu This strategy is particularly effective in soil environments where diverse microbial populations fiercely compete for limited resources.

Microbial Resistance Strategies to Endogenous Inhibitors

For a competitive exclusion strategy to be effective, the producing organism must be resistant to the very inhibitor it synthesizes. nih.gov Organisms that produce α-amylase inhibitors have evolved sophisticated self-resistance mechanisms. nih.govoregonstate.edu This is primarily achieved through the expression of α-amylase variants that are not susceptible to inhibition by the endogenous compound. nih.gov

In the case of Streptomyces dimorphogenes, the trestatin biosynthetic gene cluster (BGC) itself contains genes predicted to encode α-amylases, such as TresE and TresZ. nih.gov Studies have shown that the α-amylases from pseudo-oligosaccharide-producing actinobacteria are indeed resistant to inhibitors like acarbose, whereas the α-amylase from the non-producing S. coelicolor is inhibited. nih.gov

Bioinformatic analyses and protein modeling suggest that this resistance is conferred by specific point mutations in the α-amylase enzymes. nih.gov For instance, a single amino acid substitution can alter the active site pocket of the enzyme, preventing the inhibitor from binding effectively while still allowing the enzyme to process its natural substrate, starch. nih.govoregonstate.edu This elegant evolutionary adaptation allows the organism to deploy a powerful competitive weapon without succumbing to its effects, a clear example of co-evolution of a metabolic weapon and its corresponding shield.

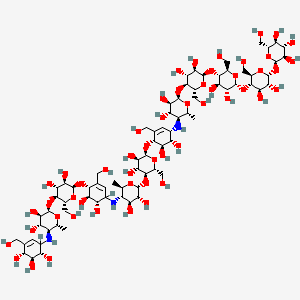

This compound is a member of the trestatin family of complex oligosaccharides, which also includes Trestatins A and B. These compounds are produced by the soil bacterium Streptomyces dimorphogenes. vulcanchem.commdpi.comoregonstate.edu The core structure of trestatins is characterized by the presence of a C₇N-aminocyclitol unit, similar to other pseudo-oligosaccharides. nih.gov A unique feature of the trestatins is the presence of a trehalose residue. mdpi.com

The biosynthesis of this compound is governed by a dedicated biosynthetic gene cluster (BGC). A potential 43-kb trestatin BGC has been identified in Streptomyces dimorphogenes ATCC 3148, with the accession code LC731885. nih.gov This cluster contains 20 open reading frames (ORFs) that are believed to orchestrate the assembly of the this compound molecule. nih.govoregonstate.edu The trestatin BGC shares high similarity with the gac cluster responsible for acarbose biosynthesis in Streptomyces glaucescens GLA.O. nih.gov The biosynthesis is thought to proceed through a complex pathway involving multiple enzymatic steps to construct the pseudo-oligosaccharide structure from primary metabolic precursors.

Molecular and Cellular Mechanisms of Action of Trestatin C

Glycosyl Hydrolase Inhibition by Trestatin C

This compound is part of the trestatin complex, which exhibits strong inhibitory activity against various alpha-amylases. nih.gov The trestatin complex, isolated from Streptomyces dimorphogenes, consists of three main components: trestatins A, B, and C. nih.gov These are novel basic oligosaccharides, each featuring a trehalose (B1683222) moiety at the non-reducing end. nih.gov

Specificity and Potency Against Alpha-Amylase Enzymes

This compound demonstrates potent inhibitory action against a range of alpha-amylases. nih.govnih.gov Research has shown that the trestatin family of inhibitors, including this compound, are effective against mammalian alpha-amylases. emich.edu Specifically, crystal structures of human pancreatic α-amylase (HPA) in complex with a pseudo-pentasaccharide from the trestatin family have been resolved, providing insight into its inhibitory mechanism. nih.govrcsb.org This interaction is significant as α-amylases play a crucial role in the initial digestion of starch by breaking down α-(1,4) glycosidic bonds. unideb.hu The inhibitory potency of trestatins is a key area of study, with many acarviosin-containing oligosaccharides, a core component of trestatins, showing more potent inhibition of porcine pancreatic α-amylase (PPA) than the well-known inhibitor acarbose (B1664774). researchgate.net

Comparative Inhibitory Profiles Across Diverse Glycosyl Hydrolases

Glycosyl hydrolases (GHs) are a broad category of enzymes that hydrolyze the glycosidic bonds between carbohydrates or between a carbohydrate and a non-carbohydrate part. cazy.orgmdpi.com The classification of these enzymes into families is based on amino acid sequence similarities, which reflects their structural and evolutionary relationships. cazy.org this compound's inhibitory activity is not limited to a single type of alpha-amylase, showing effectiveness against various alpha-amylases. nih.gov However, the specificity of inhibitors like this compound can vary against α-amylases from different sources, such as mammalian and insect enzymes. researchgate.net This differential inhibition is often attributed to subtle differences in the architecture of the active site among the α-amylases. researchgate.net While this compound is a potent alpha-amylase inhibitor, its effects on other glycosyl hydrolase families, such as alpha-glucosidases, are also of interest. For instance, some extracts show effective inhibition against alpha-amylase but no observed activity against alpha-glucosidase. researchgate.net

Kinetic Characterization of Enzyme Inhibition (e.g., Competitive Inhibition)

The inhibition of alpha-amylase by this compound is characterized as competitive. wikipedia.orgualberta.ca In competitive inhibition, the inhibitor binds to the same active site on the enzyme as the substrate, effectively competing with it. csbsju.edulibretexts.org This type of inhibition can be overcome by increasing the substrate concentration. wikipedia.orglibretexts.org Kinetically, competitive inhibition is identified by an increase in the apparent Michaelis-Menten constant (Km), while the maximum velocity (Vmax) of the reaction remains unchanged. wikipedia.orgsci-hub.se The inhibitor dissociation constant, Kis (also denoted as Kic), is a measure of the inhibitor's binding affinity to the enzyme. libretexts.org Acarbose, which shares structural similarities with the active components of trestatins, is a known competitive inhibitor of α-amylase. ualberta.ca The mechanism involves the inhibitor mimicking the transition state of the enzymatic cleavage of the glycosidic linkage. ualberta.ca

Structural Basis of Enzyme-Trestatin C Interactions

The interaction between this compound and glycosyl hydrolases is best understood by examining the structural details of the enzyme-inhibitor complex.

Binding Site Analysis within Glycosyl Hydrolases

The active site of α-amylases is a long cleft located between different domains of the protein. ualberta.ca Kinetic studies have identified multiple subsites within this active site, typically labeled -3, -2, -1, +1, and +2, which are crucial for substrate binding and catalysis. ualberta.ca The catalytic core of the enzyme is generally found in domain A, which features a (β/α)8 barrel structure. ualberta.ca In human pancreatic α-amylase, a pseudo-pentasaccharide of the trestatin family has been observed to span subsites -3 to +2. nih.govrcsb.orgresearchgate.net This binding is stabilized by numerous interactions. For example, in the complex with acarbose, the inhibitor binds to subsites -3 through +2, with key interactions involving the catalytic residues Asp197, Glu233, and Asp300. ualberta.ca

Role of the Acarviosine Core in Enzyme Binding and Inhibition

The acarviosine core, a pseudo-disaccharide containing a valienamine (B15573) moiety, is a critical component of trestatin family inhibitors and is essential for their biological activity. researchgate.netresearchgate.net This core structure is responsible for the potent inhibition of α-amylases. researchgate.net In the enzyme-inhibitor complex, the binding of the acarviosine core linked to a glucose residue at subsites -1 to +2 is a crucial part of the interaction. nih.govrcsb.orgresearchgate.net The acarviosine unit mimics the natural substrate and interacts strongly with the catalytic residues in the active site. unideb.huualberta.ca Specifically, the valienamine part of acarbose binds to subsite -1 and its inhibitory strength is thought to come from enhanced binding with the side chains of the catalytic triad (B1167595) (Asp197, Glu233, and Asp300). ualberta.ca

Conformational Changes Induced by this compound Binding

The binding of inhibitors from the trestatin family to their target enzymes, such as human pancreatic α-amylase (HPA), induces significant conformational changes in the enzyme structure. researchgate.netnih.gov This interaction is a classic example of the "induced fit" model, where the enzyme's active site adapts to accommodate the binding ligand. nih.gov

Crystallographic studies of HPA in complex with a pseudo-oligosaccharide from the trestatin family have provided detailed insights into these structural alterations. researchgate.netnih.gov Upon binding, the trestatin-derived inhibitor spans multiple subsites within the enzyme's active site cleft, typically from subsite -3 to +2. researchgate.netproteopedia.org This extensive interaction is crucial for its potent inhibitory effect.

A key conformational change observed upon binding is the movement of a flexible loop, which is a characteristic feature of mammalian α-amylases. researchgate.netrcsb.org This loop can adopt different conformations, and its closure over the active site appears to be a critical step in the catalytic process and is influenced by inhibitor binding. researchgate.netnih.gov The binding of the inhibitor stabilizes a specific conformation of this loop, effectively locking the enzyme in an inactive state and preventing substrate access and catalysis.

Computational Modeling and Docking Studies of Enzyme-Ligand Complexes

Computational modeling and molecular docking studies are informed by the high-resolution crystal structures of enzyme-ligand complexes. For this compound and its analogs, the structural data from complexes with porcine and human pancreatic α-amylase serve as the foundation for such computational analyses. nih.govnih.gov

These studies reveal that the inhibitor fits snugly into the V-shaped active site depression of the enzyme. researchgate.net The binding mode is characterized by a network of hydrogen bonds and van der Waals interactions between the oligosaccharide inhibitor and the amino acid residues of the enzyme's active site.

A crucial element for the potent inhibition by trestatin-family inhibitors is the binding of the acarviosine core, a pseudo-disaccharide unit, which is linked to a glucose residue. researchgate.netproteopedia.org This core structure typically occupies the central subsites -1 to +2, which are critical for the catalytic action of α-amylase. researchgate.net Kinetic experiments and structural analysis both indicate that while the enzyme can accommodate more than five sugar rings in its active site, the moieties binding to these five central subsites are the most critical for the high-affinity interaction and potent inhibition. nih.govemich.edu

Modulation of Cellular Processes by this compound

Impact on Carbohydrate Metabolism at the Cellular Level (In Vitro Studies)

The primary and most well-documented effect of this compound is the potent inhibition of pancreatic α-amylase. lumenlearning.complos.org This action directly impacts carbohydrate metabolism at the cellular level by controlling the initial step of starch digestion. In an in vitro setting, this means that this compound significantly reduces the rate at which complex carbohydrates are broken down into smaller, absorbable sugars like maltose (B56501) and glucose.

The consequences of this inhibition can be studied using established in vitro cell models.

Intestinal Absorption Model: The Caco-2 cell line, which differentiates into a monolayer of cells mimicking the human intestinal barrier, is a standard model to study nutrient absorption. nih.govgoogleapis.complos.org By limiting the enzymatic breakdown of starch, this compound would consequently reduce the amount of glucose available for transport across the Caco-2 cell monolayer by transporters like SGLT1 and GLUT2.

Hepatic Metabolism Model: The HepG2 human liver cell line is widely used to study hepatic metabolism. oncotarget.commdpi.comnih.gov As the liver is a central organ for glucose homeostasis, the reduced influx of glucose from the intestine (as modeled by Caco-2 cells) would lead to altered metabolic responses in HepG2 cells, reflecting a lower substrate availability for processes like glycolysis or glycogen (B147801) synthesis. oncotarget.com

Studies have shown that this compound's action is highly specific to α-amylase, as it does not significantly influence glucose and insulin (B600854) profiles following direct administration of glucose or sucrose, which are metabolized by other glycosidases. scispace.com

Investigation of Potential Cellular Targets Beyond Glycosidases

While this compound is primarily recognized as a glycosidase inhibitor, research into a chemically modified derivative has revealed potential targets outside of this enzyme class. Specifically, Trestatin A sulfate (B86663) , derived from the related Trestatin A, has been shown to exhibit strong inhibitory activity against P-selectin and L-selectin. core.ac.uk

Selectins are not enzymes but a class of cell adhesion molecules (lectins) that play a crucial role in inflammatory responses by mediating the initial attachment of leukocytes (white blood cells) to the endothelial cells lining blood vessels. core.ac.uk This finding is significant as it suggests that sulfated pseudo-oligosaccharides based on the trestatin scaffold could be developed for functions entirely different from carbohydrate digestion, such as anti-inflammatory therapies. core.ac.uk The activity is dependent on the sulfation of the molecule, a modification not present in the natural this compound compound.

Effects on Cell Adhesion Processes

Building on the discovery of selectins as a target, the effects of trestatin derivatives on cell adhesion have been demonstrated. Cell adhesion is a fundamental process involved in tissue structure, immune response, and wound healing. nih.gov

In vitro experiments using laminar flow conditions confirmed that Trestatin A sulfate effectively inhibits cell adhesion mediated by both P-selectin and L-selectin. core.ac.uk Furthermore, the biological relevance of this finding was established in in vivo models, where the administration of Trestatin A sulfate was shown to:

Reduce leukocyte rolling along rat mesenteric venules by 96%. core.ac.uk

Inhibit neutrophil migration into the inflamed peritoneum of mice by 58-81%. core.ac.uk

These results demonstrate that a sulfated derivative of the trestatin family can potently interfere with cell adhesion processes central to inflammation. core.ac.uk This activity is attributed to the sulfated saccharide structure mimicking the natural carbohydrate ligands of selectins. rcsb.org

Evaluation of Antimicrobial Activity Against Specific Bacterial Strains

Despite being a product of microbial fermentation (from Streptomyces dimorphogenes), this compound, along with its related compounds Trestatin A and B, has been found to lack direct antimicrobial activity against a range of bacteria. researchgate.netgoogle.com

The minimum inhibitory concentration (MIC) is the standard measure of an antimicrobial agent's effectiveness, representing the lowest concentration that prevents visible growth of a microorganism. libretexts.orgwikipedia.orgidexx.com An evaluation of the trestatin complex using an agar-dilution method showed no significant inhibition of bacterial growth. google.com

| Bacterial Strain | Activity of Trestatin Complex (A, B, C) |

|---|---|

| Staphylococcus aureus | No activity |

| Bacillus subtilis | No activity |

| Escherichia coli | No activity |

| Klebsiella pneumoniae | No activity |

| Proteus vulgaris | No activity |

| Pseudomonas aeruginosa | No activity |

| Mycobacterium smegmatis | No activity |

| Candida albicans | No activity |

| Saccharomyces cerevisiae | No activity |

Synthetic Chemistry and Analog Generation for Trestatin C

Methodologies for the Total Synthesis of Trestatin C

The total synthesis of this compound, a complex pseudo-oligosaccharide, represents a significant challenge in carbohydrate chemistry. Due to its intricate structure, a complete total synthesis has not been widely reported; instead, research has primarily focused on the synthesis of its key structural components and closely related analogues, such as Trestatin A. These efforts provide critical insights into the potential strategies for assembling the entire this compound molecule.

Strategic Approaches to Pseudodisaccharide Core Synthesis

A central challenge in the synthesis of this compound is the construction of its extended oligosaccharide chain, which includes a trehalose (B1683222) moiety linked to a series of glucose units. A key strategic approach for assembling such complex structures is through block synthesis. This method involves the preparation of smaller, protected oligosaccharide fragments (blocks) which are then coupled together.

The general scheme for such a block synthesis can be represented as follows:

| Donor Block (Protected) | Acceptor Block (Protected) | Promoter | Resulting Linkage |

| Maltosyl fluoride | Trehalose derivative | Triflic anhydride | α-(1→4) |

| Maltotriosyl fluoride | Trehalose derivative | Triflic anhydride | α-(1→4) |

This methodology highlights a viable pathway for constructing the core structure of this compound, where different glucose-containing blocks could be sequentially added to a central trehalose unit.

Stereoselective Synthesis of this compound Building Blocks

The synthesis of this compound necessitates the stereoselective preparation of its unique building blocks, particularly the acarviosine core, which is composed of valienamine (B15573) and a 4-amino-4,6-dideoxy-glucose unit. Significant research has been dedicated to the stereoselective synthesis of valienamine and its derivatives.

One effective strategy starts from readily available carbohydrates. For instance, a 4-α-glucoside of valienamine has been synthesized from D-maltose. nih.gov A key step in this synthesis involved a chelation-controlled addition of vinylmagnesium bromide to a maltose-derived enone intermediate, which allowed for the precise control of stereochemistry. nih.gov

Another powerful approach utilizes shikimic acid, a naturally abundant and chiral starting material. Novel stereoselective syntheses of N-octyl-β-valienamine (NOV) and its 4-epimer have been developed from (-)-shikimic acid. rsc.orgrsc.org These syntheses involve a series of steps including protection, epoxidation, and stereoselective dihydroxylation to construct the desired stereocenters of the aminocyclitol ring. rsc.orgrsc.org The use of ruthenium-catalyzed dihydroxylation has been shown to be highly stereoselective, influenced by the steric hindrance of existing protecting groups on the ring. rsc.org

The synthesis of these building blocks often involves multiple, carefully planned steps to ensure the correct relative and absolute stereochemistry, which is crucial for the biological activity of the final molecule.

Challenges and Innovations in Complex Oligosaccharide Synthesis

The synthesis of complex oligosaccharides like this compound is fraught with challenges, primarily centered around the stereoselective formation of glycosidic bonds. nih.gov The creation of either α or β linkages requires precise control, which is influenced by the nature of the protecting groups on the glycosyl donor, the type of glycosyl acceptor, and the reaction conditions. nih.gov

Key challenges include:

Stereocontrol: Achieving high stereoselectivity in glycosidic bond formation is often difficult. For 1,2-trans glycosides, neighboring group participation from a protecting group at the C-2 position is a reliable strategy. However, the synthesis of 1,2-cis glycosides is more challenging and often requires specific non-participating protecting groups and carefully chosen conditions. nih.gov

Protecting Group Manipulation: The synthesis of large oligosaccharides requires a complex sequence of protection and deprotection steps to selectively expose hydroxyl groups for glycosylation. This can be a lengthy and yield-reducing process.

Convergence: Linear, step-by-step synthesis of large oligosaccharides is often inefficient. Convergent strategies, such as the block synthesis mentioned earlier, where smaller fragments are synthesized and then combined, are generally more effective. nih.gov

Innovations to address these challenges include the development of new glycosylation promoters, more efficient protecting group strategies, and chemoenzymatic approaches. Chemoenzymatic methods, which utilize enzymes for specific transformations, can offer high regio- and stereoselectivity, often under mild conditions and without the need for extensive protecting group manipulations. rsc.org For example, glycosyltransferases can be used to form specific glycosidic linkages with high fidelity. acs.org

Chemical Modifications and Analog Preparation

The synthesis of analogues of this compound is a crucial area of research for understanding its structure-activity relationships and for developing new inhibitors with improved properties. This involves the chemical modification of its constituent parts, namely the trehalose moiety and the acarviosine core.

Derivatization Strategies of the Trehalose Moiety

The trehalose portion of this compound offers several hydroxyl groups that can be chemically modified. Derivatization strategies often aim to create analogues that are more resistant to enzymatic hydrolysis or that have altered inhibitory profiles.

One approach involves the synthesis of 4- and 6-O-substituted trehalose derivatives. By introducing ether or carbamate (B1207046) linkages at these positions, a series of analogues have been created that show increased resistance to trehalase enzymes. Some of these derivatives were also found to be inhibitors of trehalases, with their inhibitory activity depending on the nature and position of the substituent.

Enzymatic methods have also been employed for trehalose derivatization. For example, β-galactosidases have been used to transfer a galactose unit to trehalose, forming novel galactosyl-trehalose derivatives. acs.org Another enzymatic approach utilized glucose-3-dehydrogenase to oxidize the hydroxyl groups at the 3 and 3' positions of trehalose, creating 3,3'-diketotrehalose, which was found to be a specific inhibitor of trehalase. nih.gov

These strategies demonstrate that both chemical and enzymatic methods can be effectively used to generate a diverse library of trehalose derivatives, which could then be incorporated into the synthesis of this compound analogues.

| Derivatization Position | Type of Linkage/Modification | Enzyme Used (if applicable) | Outcome | Reference |

| 4- and 6-positions | Ether or Carbamate | N/A | Hydrolysis resistance, Trehalase inhibition | |

| Multiple positions | Galactosylation | β-galactosidase | Novel galactosyl-trehalose derivatives | acs.org |

| 3- and 3'-positions | Oxidation to ketone | Glucose-3-dehydrogenase | Specific trehalase inhibitor | nih.gov |

Synthesis of Analogues with Altered Acarviosine Core Structures

Modification of the acarviosine core is another important strategy for generating this compound analogues. Research in this area has focused on altering both the aminocyclitol (valienamine) and the amino-sugar components.

Analogues with different stereochemistry in the sugar moiety have been synthesized. For example, methyl acarviosin (B126021) analogues with an α-manno configuration were prepared by coupling a protected pseudo-sugar epoxide with methyl 4-amino-4-deoxy-α-D-mannopyranoside. Current time information in Bangalore, IN. These analogues showed inhibitory activity against α-D-mannosidase and yeast α-D-glucosidase, demonstrating that changes in the sugar configuration can alter the enzyme specificity of the inhibitor. Current time information in Bangalore, IN.

The synthesis of N-linked carbadisaccharide cores composed of β-valienamine (an epimer of the naturally occurring α-valienamine) has also been explored. nih.gov Coupling of a protected β-valienamine donor with a sugar epoxide acceptor led to the formation of methyl 1'-epi-acarviosin analogues. nih.gov These compounds, having a cellobiose-like structure, were investigated as potential inhibitors of β-glucosidases. nih.gov

Furthermore, modifications to the functional groups on the acarviosin core have been reported. For instance, analogues of methyl acarviosin have been synthesized with modifications at the 6-position of the sugar, including 6-hydroxy, 6-azido, 6-amino, and 6-methoxy derivatives. researchgate.net These were prepared through chemical modification of a 6-hydroxyacarviosin precursor, which in turn was synthesized by condensing a valienamine-derived donor with a sugar epoxide. researchgate.net The inhibitory activities of these analogues were then evaluated to understand the role of the 6-position substituent. researchgate.net

Introduction of Functional Groups for Enhanced Biological Probing

To elucidate the mechanism of action, identify molecular targets, and visualize the distribution of this compound within biological systems, the introduction of specific functional groups onto its complex oligosaccharide scaffold is a critical step. mdpi.com These functionalized analogs, often called chemical probes, are indispensable tools in chemical biology and drug discovery. mdpi.comnih.gov The primary strategies involve the incorporation of affinity tags, fluorescent labels, or photoreactive groups, each designed for a distinct analytical purpose. mdpi.commdpi.com

The design of such probes requires careful synthetic planning to ensure that the appended functional group does not significantly impair the compound's native biological activity. nih.gov For a complex molecule like this compound, which is a pseudo-oligosaccharide, potential sites for modification would likely be the numerous hydroxyl groups present on the glucose and cyclitol moieties. These sites can be selectively functionalized using protective group chemistry to attach a linker, which is then coupled to the desired functional probe.

Affinity-Based Probes

Affinity-based probes are designed to isolate the binding partners of a bioactive molecule from a complex biological mixture, such as a cell lysate. mdpi.com The most common approach is biotinylation, where a biotin (B1667282) molecule is covalently attached to this compound. nih.govsb-peptide.com Biotin exhibits an exceptionally high affinity for the protein streptavidin, an interaction that is robust enough to withstand stringent washing conditions, thereby enabling the selective enrichment of target proteins. mdpi.comsb-peptide.com

The general workflow for target identification using a biotinylated this compound probe involves:

Synthesis : A this compound analog is synthesized with a biotin tag, often connected by a flexible linker arm to minimize steric hindrance at the binding interface.

Incubation : The biotinylated probe is incubated with a cell or tissue lysate to allow it to bind to its target protein(s). nih.gov

Enrichment : The lysate is passed over a solid support (e.g., magnetic beads) coated with streptavidin. mdpi.complos.org The biotin-probe-protein complex is captured on the support while non-binding proteins are washed away.

Identification : The captured proteins are eluted from the support and identified using proteomic techniques, primarily mass spectrometry. mdpi.com

This method is a powerful, unbiased approach to directly identify the molecular targets of inhibitors like this compound. mdpi.comnih.gov

Fluorescent Probes

To visualize the localization and trafficking of this compound in living cells or tissues, fluorescent probes are synthesized. nih.gov This involves conjugating a fluorophore—a molecule that emits light upon excitation at a specific wavelength—to the this compound structure. thermofisher.com Common fluorophores include fluorescein (B123965) isothiocyanate (FITC) and rhodamine derivatives, among others. thermofisher.com

These fluorescently-labeled this compound analogs allow for real-time monitoring using techniques such as:

Fluorescence Microscopy : To determine the subcellular localization of the compound (e.g., cytoplasm, specific organelles). thermofisher.com

Flow Cytometry : To quantify cellular uptake and label specific cell populations that interact with the compound. nih.gov

The choice of fluorophore depends on factors like brightness, photostability, and the spectral properties of the imaging system. thermofisher.com

Photo-affinity Labeling (PAL)

Photo-affinity labeling is a sophisticated technique used to create a covalent, irreversible bond between a probe and its target protein upon activation by light. nih.gov This method provides unambiguous evidence of a direct interaction and is particularly useful for capturing weak or transient binding events. nih.gov A PAL probe of this compound would incorporate a photoreactive group, such as a diazirine or benzophenone, into its structure. nih.govresearchgate.net

The process involves:

Probe Design : A bifunctional probe is created containing the this compound scaffold, a photoreactive moiety, and often a second handle (like an alkyne or biotin) for subsequent detection and enrichment. plos.orgnih.gov

Binding : The probe is incubated with its biological source in the dark, where it binds non-covalently to its target.

Photo-activation : The sample is irradiated with UV light of a specific wavelength, which activates the photoreactive group, causing it to form a highly reactive intermediate (e.g., a carbene from a diazirine) that covalently cross-links with nearby amino acid residues on the target protein. nih.gov

Analysis : The now-covalently tagged protein can be detected or enriched for identification by mass spectrometry. If a "clickable" alkyne handle was used, a reporter tag (like biotin or a fluorophore) can be attached post-labeling via copper-catalyzed azide-alkyne cycloaddition (CuAAC). plos.org

This technique is a powerful tool for validating drug targets and mapping the specific binding site on the protein. nih.govnih.gov

Table 1: Functional Probes for this compound Biological Investigation

| Probe Type | Functional Group | Purpose | Methodology | Analytical Outcome |

|---|---|---|---|---|

| Affinity Probe | Biotin | Target Isolation & Identification | Pull-down assay with streptavidin-coated beads. mdpi.comnih.gov | Identification of binding proteins via mass spectrometry. mdpi.com |

| Fluorescent Probe | Fluorophore (e.g., FITC) | Cellular Visualization | Live or fixed cell imaging. thermofisher.com | Determination of subcellular localization and uptake. nih.gov |

Table 2: Compound Names

| Compound Name |

|---|

| This compound |

| Biotin |

| Streptavidin |

| Fluorescein isothiocyanate (FITC) |

| Rhodamine |

| Diazirine |

| Benzophenone |

| Alkyne |

Structure Activity Relationship Sar Studies of Trestatin C and Its Analogues

Elucidation of Key Structural Determinants for Glycosidase Inhibition

The potent inhibitory activity of Trestatin C and related compounds against α-glycosidases is not conferred by the molecule as a whole, but rather by specific structural components that are crucial for binding to the enzyme's active site.

The most critical structural determinant for the biological activity of the trestatin family is the acarviosine moiety . ualberta.caresearchgate.net This N-linked carbadisaccharide is considered the active core and is essential for inhibition. nih.govjst.go.jpresearchgate.net The acarviosine unit consists of a valienamine (B15573) residue linked to a 4-amino-4,6-dideoxy-D-glucopyranose (quinovose) unit. researchgate.net

Key features responsible for inhibition include:

The Valienamine Moiety: This unsaturated aminocyclitol portion of acarviosine is thought to mimic the oxocarbenium ion-like transition state that occurs during the enzymatic hydrolysis of a glycosidic bond. nih.govbiorxiv.org Its strong binding within the enzyme's active site, particularly to catalytic residues like aspartate and glutamate, is a primary reason for the potent inhibition. ualberta.cabiorxiv.org

The Glycosidic Nitrogen Linkage: The nitrogen atom linking the valienamine to the quinovose unit is another feature that mimics the transition state of the enzyme-catalyzed reaction, contributing significantly to the inhibitory mechanism. ualberta.ca

Crystal structure analyses of human pancreatic α-amylase in complex with trestatin-derived inhibitors have confirmed that the binding of the acarviosine core linked to a glucose residue at subsites -1 to +2 is a critical part of the interaction. researchgate.net This binding involves extensive hydrogen-bonding and hydrophobic contacts with the enzyme's active-site residues. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling involves the creation of mathematical models to predict the biological activity of chemical compounds based on their physicochemical properties or theoretical molecular descriptors. medcraveonline.comwikipedia.org These models establish a reliable quantitative relationship between a molecule's structure and its activity, which can then be used to predict the potency of novel, unsynthesized molecules. medcraveonline.comexcli.de The process involves calculating molecular descriptors that represent variations in properties like hydrophobicity, electronic effects, steric effects, and topology, and then using statistical methods to correlate these descriptors with the observed biological activity. excli.describd.commdpi.com

While QSAR is a powerful and widely used tool in drug discovery for lead optimization, specific and detailed QSAR models for this compound and its direct analogues are not extensively reported in the reviewed scientific literature. The development of a robust QSAR model for the trestatin family would be a complex undertaking due to the high conformational flexibility and the large number of hydrophilic groups present in these oligosaccharide structures.

A hypothetical QSAR study for this compound would likely involve descriptors such as:

3D-QSAR descriptors: Methods like Comparative Molecular Field Analysis (CoMFA) could be used to analyze the steric and electrostatic fields around the aligned molecules to understand how shape and charge distribution affect binding. wikipedia.org

Topological descriptors: These would quantify aspects like molecular size, shape, and degree of branching in the oligosaccharide chain.

Quantum chemical descriptors: These could model the electronic properties of the valienamine ring and the glycosidic nitrogen, which are crucial for mimicking the transition state.

Such models could help in the rational design of new analogues with potentially enhanced or more selective inhibitory activity.

Stereochemical Structure-Activity Relationship (S-SAR) Investigations

The three-dimensional arrangement of atoms, or stereochemistry, is fundamentally important to the biological activity of enzyme inhibitors, as enzymes themselves are chiral and possess stereospecific active sites. Stereochemical SAR (S-SAR) studies examine how changes in the stereochemistry of a molecule affect its interaction with its biological target. nih.govresearchgate.net

For glycosidase inhibitors like this compound, several stereochemical aspects are critical:

Configuration of Glycosidic Bonds: The stereochemistry of the glycosidic bond (α or β) profoundly influences the biochemical properties of oligosaccharides. rsc.org Trestatins contain α-(1→4)-linked glucose residues, and this specific configuration is crucial for fitting into the active site of α-amylases.

Chiral Centers: this compound is a large molecule with numerous stereocenters. The specific configuration at each of these centers is vital for maintaining the correct three-dimensional shape required for optimal binding to the enzyme. Even a change at a single stereocenter can lead to a significant loss of activity. For example, S-SAR studies on the lipase (B570770) inhibitor tetrahydrolipstatin (THL) demonstrated that its enantiomer was significantly less active, and other diastereomers showed a wide range of inhibitory potencies, with IC50 values varying from 4.0 nM for the natural configuration to 930 nM for a diastereomer with three inverted stereocenters. nih.govresearchgate.net This illustrates the high degree of stereochemical fidelity required for potent enzyme inhibition.

Conformation of the Sugar Moieties: The sugar rings in this compound exist in specific chair or boat conformations. These conformations dictate the spatial orientation of hydroxyl groups and other substituents, which are involved in critical hydrogen bonding interactions with the enzyme. While some studies on acarbose (B1664774) analogues have shown that certain conformational changes in the sugar moiety can be tolerated without a complete loss of activity, the inherent stereochemistry remains a key factor. nih.gov

The stereochemistry of resveratrol (B1683913) oligomers, another class of enzyme inhibitors, has also been shown to be a determining factor in their biological activity, where the number of resveratrol units and the sequence of stereocenters influence their potency. acs.org This principle holds true for complex natural products like this compound, where the precise stereochemical architecture is a result of enzymatic control during its biosynthesis and is optimized for potent glycosidase inhibition.

Relationship Between Structural Features and Selectivity for Different Enzymes

This compound is known to be a potent inhibitor of various α-amylases, but its activity can differ against glycosidases from different sources (e.g., pancreas, saliva) or with different substrate specificities (e.g., amylase, sucrase, maltase). nih.govmdpi.comnih.gov This selectivity is dictated by subtle structural features of the inhibitor and corresponding differences in the architecture of the enzyme active sites.

The primary factor governing selectivity is the length and composition of the oligosaccharide chain extending from the core acarviosine unit. mdpi.com Enzymes have extended substrate-binding sites with multiple subsites, and the way an inhibitor's chain fits into these subsites determines its binding affinity and selectivity.

Human Pancreatic vs. Salivary α-Amylase: These two enzymes, while both being α-amylases, have differences in their active sites. The inhibitory potential of various compounds can differ between them. For instance, studies on resveratrol oligomers showed varying IC50 values against human salivary and pancreatic α-amylases, highlighting enzyme-specific interactions. nih.gov

α-Amylase vs. α-Glucosidases (e.g., Sucrase, Maltase): Acarbose and related compounds are known to inhibit a range of glycosidases. However, the potency often varies. Higher molecular weight acarviostatins (structurally related to trestatins) have shown more potent activities against certain α-glucosidases than acarbose itself. mdpi.com This suggests that longer oligosaccharide chains can form additional interactions within the active sites of certain enzymes, leading to tighter binding and greater inhibition.

The table below presents inhibitory activities of trestatin and the related inhibitor acarbose against various enzymes, illustrating the concept of selectivity.

| Inhibitor | Enzyme | IC50 (µg/mL) | Source |

|---|---|---|---|

| Trestatin A | Porcine Pancreatic α-Amylase | 0.16 | jst.go.jp |

| Trestatin B | Porcine Pancreatic α-Amylase | 0.26 | jst.go.jp |

| This compound | Porcine Pancreatic α-Amylase | 0.12 | jst.go.jp |

| Trestatin Complex | Sucrase | 0.15 | jst.go.jp |

| Acarbose | Human Pancreatic α-Amylase | ~0.25 (0.5 µM) | nih.gov |

| Acarbose | Human Salivary α-Amylase | ~0.6 (1.2 µM) | nih.gov |

Note: IC50 values are highly dependent on assay conditions and may vary between studies. The data presented is for illustrative purposes.

This selectivity arises because the active sites of enzymes like sucrase and amylase are adapted to bind different natural substrates (sucrose vs. starch), and thus present different topologies for an inhibitor to bind to.

Impact of Acarviosine Moiety Modifications on Biological Activity

Given that the acarviosine unit is the pharmacophore of trestatin-like inhibitors, modifications to this core structure have been a key focus of SAR studies to probe the requirements for biological activity. nih.gov Studies on methyl acarviosin (B126021), the active core of acarbose, provide significant insight into how these changes affect inhibitory potency. nih.gov

Modifications can be targeted at either the valienamine portion or the 4-amino-4,6-dideoxy-glucose (quinovose) portion of the acarviosine core.

Key findings from these modification studies include:

Modifications to the "Sugar" Moiety: The role of the quinovose part of the acarviosine core has been investigated through the synthesis of various analogues. When the inhibitory activities of methyl acarviosin and four related analogues with modified sugar moieties were compared against Baker's yeast α-glucosidase, all four analogues were found to be slightly less active but remained potent inhibitors. nih.gov

Conformational Changes: Surprisingly, inducing a major conformational change in the sugar ring from the standard 4C1 chair to a 1C4 conformation (through the formation of a 3,6-anhydro bridge) did not lead to a significant loss of inhibitory activity. nih.gov This suggests that while the valienamine part of the inhibitor has very stringent binding requirements, the enzyme's active site may show some flexibility in accommodating changes in the adjacent sugar residue.

The following table summarizes the inhibitory activity of several chemically modified analogues of methyl acarviosin against Baker's yeast α-glucosidase, demonstrating the impact of these structural changes.

| Compound (Analogue of Methyl Acarviosin) | Modification | Relative Inhibitory Activity (%) vs. Methyl Acarviosin | Source |

|---|---|---|---|

| Methyl 6-hydroxyacarviosin | Addition of OH at C-6 | 66 | nih.gov |

| Methyl 2-O-methyl-6-hydroxyacarviosin | Addition of OH at C-6, methylation at C-2 | 41 | nih.gov |

| Methyl 3-O-methyl-6-hydroxyacarviosin | Addition of OH at C-6, methylation at C-3 | 46 | nih.gov |

| Methyl 3,6-anhydro-6-hydroxyacarviosin | Addition of OH at C-6, formation of 3,6-anhydro bridge | 56 | nih.gov |

These findings are crucial as they indicate that the "sugar" portion of the acarviosine moiety can be a site for chemical modification to potentially alter properties like selectivity or pharmacokinetics without completely abolishing the desired inhibitory activity. rsc.org

Advanced Research Methodologies and Future Directions in Trestatin C Research

Applications of Proteomics and Chemical Biology for Target Deconvolution

The identification of specific molecular targets is a critical step in understanding the mechanism of action of bioactive compounds like Trestatin C. Chemical proteomics and chemical biology offer powerful tools for this "target deconvolution." nih.govbroadinstitute.orgnih.govnih.govresearchgate.net These approaches aim to identify the direct binding partners of a small molecule within a complex biological sample, such as a cell lysate or even in living cells. nih.govbroadinstitute.orgnih.govnih.gov

One common strategy involves creating a "chemical probe" by modifying the this compound molecule to include a reactive group and a reporter tag. europeanreview.org The reactive group allows for covalent attachment to the target protein upon activation (e.g., by light in photoaffinity labeling), while the tag (like biotin) enables the subsequent isolation and enrichment of the target protein. europeanreview.orgevotec.com Following enrichment, modern mass spectrometry-based proteomics can identify the captured proteins, revealing the direct targets of this compound. evotec.commdpi.com

Alternatively, label-free methods can be employed. mdpi.com Techniques like the cellular thermal shift assay (CETSA) assess the stabilization of target proteins upon ligand binding. nih.goveuropeanreview.org When a small molecule like this compound binds to its target, it can increase the protein's thermal stability. By heating cell lysates or intact cells to various temperatures, researchers can identify proteins that remain soluble at higher temperatures in the presence of this compound, indicating a direct interaction. europeanreview.org Other quantitative proteomics approaches, such as stable isotope labeling with amino acids in cell culture (SILAC), can also be used to compare protein abundance or stability in the presence and absence of the compound. mdpi.com These methods provide an unbiased, proteome-wide view of potential targets and can help differentiate between on-target and off-target effects. broadinstitute.org

High-Throughput Screening Approaches for Identifying Novel this compound Activities

High-throughput screening (HTS) is a drug discovery process that utilizes automation to test a large number of compounds for a specific biological activity. bmglabtech.com While this compound is a known α-amylase inhibitor, HTS can be employed to uncover novel biological activities. core.ac.uknaturalproducts.netresearchgate.netnih.govbiotech-asia.org This involves screening this compound against extensive libraries of biological targets, including enzymes, receptors, and whole cells, to identify new "hits." bmglabtech.com

The process begins with the development of a miniaturized, automated assay suitable for the HTS platform, often in 384-well or 1536-well plate formats. bmglabtech.comnih.gov These assays can be designed to measure various biological endpoints, such as enzyme inhibition, receptor binding, changes in gene expression, or cell viability. nih.govnih.gov For example, this compound could be screened against a panel of other glycosyl hydrolases or a diverse set of enzymes to identify any unforeseen inhibitory activities.

Following the primary screen, any identified "hits" would undergo a series of secondary and confirmatory assays to eliminate false positives and validate the new activity. nih.gov These follow-up studies are crucial for confirming the biological relevance of the initial findings. The use of orthogonal assays, which measure the same biological endpoint using a different technology, is a key part of this validation process. researchgate.net The ultimate goal of HTS is to identify promising lead compounds for further development or to use as chemical probes to study biological processes. bmglabtech.com

Engineering Microbial Strains for Enhanced this compound Production

This compound is a natural product synthesized by microorganisms, typically species of Streptomyces. oregonstate.edu The production of such secondary metabolites can often be enhanced through genetic and metabolic engineering of the producing strains. frontiersin.orgfrontiersin.orgmdpi.com The primary objective of these efforts is to increase the yield and productivity of this compound, making its production more economically viable.

One approach involves the use of synthetic biology tools to modify the microbial host. frontiersin.orgmdpi.com This can include overexpressing key genes in the this compound biosynthetic pathway or deleting genes that divert metabolic precursors to other pathways. frontiersin.org For instance, increasing the copy number of resistance plasmids has been shown to increase antibiotic production in some engineered strains. frontiersin.org

Another critical aspect is the optimization of culture conditions. peerj.comscirp.orgmdpi.com This involves systematically varying parameters such as media composition (carbon and nitrogen sources), pH, temperature, and agitation rate to identify the optimal conditions for this compound production. peerj.comscirp.orgresearchgate.net For example, studies on Streptomyces have shown that adjusting the initial pH of the culture medium and the incubation temperature can significantly impact the yield of bioactive compounds. peerj.comscirp.org Combining genetic engineering with optimized fermentation processes can lead to substantial improvements in the production of this compound. mdpi.cominnovareacademics.in

| Parameter | Optimized Condition for Bioactive Metabolite Production in Streptomyces sp. | Source |

| pH | Neutral (around 7.0) is often optimal, but can vary by species (e.g., pH 5-10). | peerj.comscirp.org |

| Temperature | Typically mesophilic (25-37 °C), with 30°C or 35°C being optimal for some species. | peerj.comscirp.org |

| Incubation Period | Varies, with optimal production often seen between 4 and 14 days. | peerj.cominnovareacademics.in |

| Agitation | Shaking at speeds like 200 rpm is common to ensure proper aeration. | peerj.com |

| Carbon Source | Glucose, fructose, mannose, and lactose (B1674315) have been shown to be utilized. | peerj.com |

Bioinformatic and Genomic Mining for Related Biosynthetic Pathways

The advent of rapid genome sequencing and sophisticated bioinformatics tools has revolutionized the discovery of natural products. jmicrobiol.or.krrevista-agroproductividad.orgnih.gov Genome mining involves searching the sequenced genomes of microorganisms for biosynthetic gene clusters (BGCs), which are groups of genes responsible for the production of a specific secondary metabolite. jmicrobiol.or.krrevista-agroproductividad.orgnih.govnih.gov This approach can be used to find new BGCs that are similar to the one responsible for this compound biosynthesis, potentially leading to the discovery of novel trestatin analogs with improved properties. researchgate.net

Bioinformatic tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) are used to identify and annotate BGCs within genomic data. nih.gov These tools can predict the chemical class of the metabolite produced by a BGC, such as a polyketide, non-ribosomal peptide, or, in the case of this compound, a saccharide-type compound. dergipark.org.tr By comparing the this compound BGC to databases of known clusters, researchers can identify related pathways in other organisms. oregonstate.edunih.gov

Furthermore, phylogenetic analysis of key enzymes within the BGC, such as glycosyltransferases, can reveal evolutionary relationships and guide the search for novel pathways. nih.gov This integrated approach of genome mining and biosynthetic pathway analysis not only facilitates the discovery of new compounds but also provides insights into the molecular mechanisms of their biosynthesis. jmicrobiol.or.krnih.gov

| Bioinformatic Tool/Approach | Application in BGC Research | Source |

| antiSMASH | Identifies and annotates secondary metabolite biosynthetic gene clusters in a genome. | nih.gov |

| BiG-SCAPE | Generates sequence similarity networks to cluster and compare BGCs. | nih.gov |

| Phylogenetic Analysis | Determines evolutionary relationships between genes and gene clusters from different organisms. | nih.gov |

| Comparative Genomics | Compares the genomic features of different organisms to identify conserved or unique BGCs. | nih.gov |

Development of this compound as a Biochemical Probe for Glycosyl Hydrolase Function

Due to its potent and specific inhibition of certain α-amylases, this compound and its derivatives have the potential to be developed into valuable biochemical probes. mdpi.compatsnap.com Biochemical probes are small molecules used to study the function of proteins and biological pathways in their native environment. nih.gov By inhibiting a specific enzyme, a probe can help to elucidate the role of that enzyme in a particular physiological or pathological process. researchgate.net

The development of this compound as a probe would involve its use in various in vitro and cell-based assays to study the function of glycosyl hydrolases. nih.govbiorxiv.orgresearchgate.netijnrd.org For example, it could be used to investigate the role of specific α-amylases in carbohydrate metabolism in different tissues or cell types. nih.gov Furthermore, modified versions of this compound, such as those with fluorescent tags, could be synthesized to visualize the localization of target enzymes within cells.

The specificity of this compound is a key attribute for its use as a biochemical probe. patsnap.com A highly selective probe is essential to ensure that the observed biological effects are due to the inhibition of the intended target and not off-target interactions. researchgate.net Detailed kinetic studies, such as determining the mode of inhibition (e.g., competitive, non-competitive), are crucial for characterizing the interaction between this compound and its target enzymes. nih.govbiorxiv.org

Future Avenues for Mechanistic Investigation in Model Biological Systems (e.g., In Vitro, Non-Human In Vivo)

Future research on this compound will likely focus on elucidating its detailed mechanism of action and exploring its broader biological effects in various model systems.

In Vitro Studies: Further in vitro studies are needed to fully characterize the inhibitory profile of this compound against a wider range of glycosyl hydrolases from different species, including human and microbial enzymes. nih.govbiorxiv.orgijnrd.org Structural biology techniques, such as X-ray crystallography, can provide atomic-level details of how this compound binds to the active site of enzymes like human pancreatic α-amylase. researchgate.net Such studies can reveal the key molecular interactions responsible for its inhibitory activity and guide the design of more potent or selective inhibitors. researchgate.net

Non-Human In Vivo Studies: While outside the scope of this article to detail specific therapeutic applications, the use of non-human in vivo models, such as rodents, is a critical next step to understand the physiological effects of this compound. google.comoncotarget.com These studies can help to confirm the effects on carbohydrate digestion and glucose metabolism observed in in vitro assays. google.com Additionally, these models allow for the investigation of the compound's broader impact on metabolic health and its potential interactions with other biological pathways. oncotarget.com For instance, studies could explore how this compound affects the gut microbiome, given its microbial origin and its activity against carbohydrate-processing enzymes.

Q & A

Q. Q1. What are the standard protocols for isolating and synthesizing Trestatin C, and how can researchers validate its purity?

Answer :

- Isolation : Use chromatographic techniques (e.g., HPLC, LC-MS) with reference to established methods for structurally similar compounds . Validate purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS).

- Synthesis : Follow stepwise organic synthesis protocols, documenting reaction conditions (temperature, catalysts, solvents) and intermediates. Include reproducibility checks across multiple batches .

- Validation : Compare spectral data with literature values and use orthogonal methods (e.g., X-ray crystallography for crystalline forms) .

Q. Q2. Which in vitro assays are most effective for preliminary screening of this compound’s biological activity?

Answer :

- Target-Based Assays : Use enzyme inhibition assays (e.g., fluorometric or colorimetric) with positive/negative controls. Ensure IC₅₀ calculations adhere to statistical best practices (e.g., nonlinear regression models) .

- Cell-Based Assays : Employ dose-response curves in relevant cell lines, with viability controls (e.g., MTT assay). Triplicate experiments are mandatory to assess variability .

Advanced Research Questions

Q. Q3. How should researchers design experiments to resolve contradictory findings in this compound’s mechanism of action?

Answer :

- Systematic Review : Conduct a meta-analysis of existing studies to identify variables causing discrepancies (e.g., assay conditions, compound concentration) .

- Hypothesis Testing : Use knock-out cell models or isotopic labeling to isolate specific pathways. Validate findings with orthogonal techniques (e.g., SPR for binding affinity vs. cellular activity) .

- Collaboration : Engage biostatisticians to design multivariate analyses and address confounding factors .

Q. Q4. What methodologies are recommended for elucidating this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships in preclinical models?

Answer :

- In Vivo Studies : Use compartmental modeling to analyze plasma concentration-time profiles. Include tissue distribution data via LC-MS/MS .

- Dynamic Biomarkers : Integrate proteomic or metabolomic datasets to correlate exposure levels with biomarker modulation .

- Ethical Compliance : Adhere to ARRIVE guidelines for animal studies, ensuring sample sizes are statistically justified .

Q. Q5. How can researchers address reproducibility challenges in this compound’s structural modification studies?

Answer :

- Documentation : Publish full synthetic protocols, including failed attempts, in supplementary materials to aid troubleshooting .

- Automation : Use robotic synthesis platforms to minimize human error in repetitive steps .

- Peer Review : Share raw data (e.g., crystallography files, spectral libraries) via open-access repositories for independent validation .

Data Analysis & Reporting

Q. Q6. What statistical approaches are critical for analyzing dose-dependent toxicity in this compound studies?

Answer :

- Nonlinear Models : Fit data to sigmoidal curves (e.g., Hill equation) using software like GraphPad Prism or R. Report confidence intervals and R² values .

- Outlier Detection : Apply Grubbs’ test or Rosner’s test for identifying anomalous data points .

- Transparency : Disclose all preprocessing steps (e.g., normalization, exclusion criteria) in methods sections .

Q. Q7. How should conflicting results from this compound’s in vitro vs. in vivo efficacy be addressed?

Answer :

- Mechanistic Gap Analysis : Use transcriptomics to identify pathway discrepancies between cell lines and animal models .

- Physiologically Relevant Models : Transition to 3D organoids or patient-derived xenografts (PDX) to bridge translational gaps .

Interdisciplinary & Ethical Considerations

Q. Q8. What ethical frameworks apply when studying this compound’s potential off-target effects in human tissue samples?

Answer :

Q. Q9. How can researchers integrate computational chemistry to optimize this compound’s scaffold?

Answer :

- Molecular Dynamics : Simulate ligand-target interactions using software like GROMACS or AMBER. Validate docking predictions with experimental binding assays .

- ADMET Prediction : Use tools like SwissADME to prioritize derivatives with favorable pharmacokinetic profiles .

Reporting & Peer Review

Q. Q10. What are the best practices for presenting this compound’s crystallographic data in publications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.